(3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)acetyl]pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4R)-4-Cyclopropyl-1-[2-(cyclopropylmethoxy)acetyl]pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)acetyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Acetylation: The acetyl group is introduced through an acylation reaction, typically using acyl chlorides or anhydrides in the presence of a base.
Methoxylation: The methoxy group is added via a nucleophilic substitution reaction, using methanol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)acetyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
- (3R,4R)-4-Cyclopropyl-1-[2-(methoxy)acetyl]pyrrolidine-3-carboxylic acid
- (3R,4R)-4-Cyclopropyl-1-[2-(ethoxy)acetyl]pyrrolidine-3-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the acetyl group (methoxy, ethoxy, etc.).
- Reactivity: The presence of different substituents can significantly affect the compound’s reactivity and interaction with molecular targets.
- Applications: While similar compounds may share some applications, the unique structural features of (3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)acetyl]pyrrolidine-3-carboxylic acid can confer distinct advantages in specific contexts, such as enhanced binding affinity or selectivity for certain targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)acetyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c16-13(8-19-7-9-1-2-9)15-5-11(10-3-4-10)12(6-15)14(17)18/h9-12H,1-8H2,(H,17,18)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVFATYSJVRLNW-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)N2CC(C(C2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1COCC(=O)N2C[C@@H]([C@H](C2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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